3-(Ethylamino)-3-oxopropanoic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-(ethylamino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWNTZTUAQDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773098-59-2 | |
| Record name | 2-(ethylcarbamoyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Ethylamino)-3-oxopropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(Ethylamino)-3-oxopropanoic acid, also known as N-ethylmalonamic acid, is a dicarboxylic acid monoamide derivative. Its structure, featuring both a carboxylic acid and a secondary amide, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of a common synthetic route to this compound and details the analytical techniques used for its characterization. The information is presented to be a practical resource for researchers in drug discovery and chemical development.
Synthesis
The synthesis of this compound is most effectively achieved through a two-step process starting from diethyl malonate. The initial step involves the mono-amidation of the diester with ethylamine, followed by the selective hydrolysis of the remaining ethyl ester to the desired carboxylic acid.
Synthetic Scheme
The overall reaction can be depicted as follows:
Step 1: Amidation Diethyl malonate reacts with ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate.
Step 2: Hydrolysis The resulting ethyl ester is selectively hydrolyzed under basic conditions, followed by acidification to yield this compound.
Experimental Protocol: Synthesis
Materials:
-
Diethyl malonate
-
Ethylamine (70% solution in water or anhydrous in a suitable solvent)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in ethanol (approx. 2 M concentration).
-
Cool the solution in an ice bath.
-
Slowly add ethylamine (1.1 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether and wash with 1M HCl followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(ethylamino)-3-oxopropanoate, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-(ethylamino)-3-oxopropanoate (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise while stirring.
-
Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification if necessary.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
The expected physical properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be similar to ethylmalonic acid (112-114 °C)[2] |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents. |
| CAS Number | 773098-59-2[3] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.
Table 2.1: Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | s | 2H | -CO-CH₂ -COOH |
| 3.25 | q | 2H | -NH-CH₂ -CH₃ |
| 1.12 | t | 3H | -NH-CH₂-CH₃ |
Note: In a non-deuterated solvent like DMSO-d₆, expect a broad singlet for the COOH proton (>10 ppm) and a triplet for the NH proton (~8 ppm).
Table 2.2: Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (δ ppm) | Assignment |
| ~175 | C OOH |
| ~172 | C O-NH- |
| ~42 | -CO-C H₂-COOH |
| ~35 | -NH-C H₂-CH₃ |
| ~14 | -NH-CH₂-C H₃ |
Table 2.3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad, Strong | O-H stretch of carboxylic acid[4] |
| ~3300 | Medium | N-H stretch of secondary amide[5] |
| ~1720 | Strong | C=O stretch of carboxylic acid[6] |
| ~1640 | Strong | C=O stretch (Amide I band) of secondary amide[5] |
| ~1550 | Medium | N-H bend (Amide II band) of secondary amide[5] |
| ~1400 | Medium | C-N stretch |
Table 2.4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 131 | [M]⁺ (Molecular Ion) |
| 114 | [M - NH₃]⁺ or [M - OH]⁺ |
| 86 | [M - COOH]⁺ |
| 72 | [M - CH₂COOH]⁺ |
| 44 | [CH₃CH₂NH]⁺ |
Experimental Protocols: Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
-
Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data to identify the chemical shifts of all unique carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Characterization Logic
Caption: Logical flow of analytical methods for characterization.
References
An In-depth Technical Guide to the Spectroscopic Data Analysis of N-ethylmalonamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-ethylmalonamic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a hypothesized spectroscopic profile based on established principles and data from analogous chemical structures. The methodologies and analytical workflows detailed herein provide a robust framework for the characterization of N-ethylmalonamic acid and related malonamic acid derivatives.
Synthesis of N-ethylmalonamic Acid: An Overview
The synthesis of N-ethylmalonamic acid can be achieved through the reaction of a malonic acid monoester with ethylamine. A common approach involves the use of diethyl malonate, which is first partially hydrolyzed to its monoester, ethyl malonate, followed by amidation with ethylamine. Alternatively, direct reaction of malonic anhydride with ethylamine would also yield the desired product.
Below is a generalized experimental protocol for the synthesis via the monoester route.
Experimental Protocol: Synthesis of N-ethylmalonamic acid
Materials:
-
Diethyl malonate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Ethylamine (aqueous solution)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Monoesterification of Diethyl Malonate: Diethyl malonate is carefully hydrolyzed using one equivalent of potassium hydroxide in ethanol to yield potassium ethyl malonate.
-
Acidification: The resulting salt is then acidified with hydrochloric acid to produce ethyl malonate (malonic acid monoethyl ester).
-
Amide Coupling: Ethyl malonate is dissolved in a suitable solvent such as dichloromethane. To this solution, one equivalent of ethylamine and a coupling agent like DCC are added.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
Purification: The filtrate is washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-ethylmalonamic acid ethyl ester.
-
Hydrolysis: The ester is then hydrolyzed using aqueous base followed by acidification to yield the final product, N-ethylmalonamic acid.
-
Final Purification: The product can be further purified by recrystallization or column chromatography.
Hypothesized Spectroscopic Data for N-ethylmalonamic Acid
The following tables summarize the expected quantitative data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for N-ethylmalonamic acid. These values are predicted based on the analysis of similar chemical structures and established spectroscopic principles.
FT-IR Spectroscopy
Table 1: Hypothesized FT-IR Data for N-ethylmalonamic acid
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Intensity |
| 3400-3200 | N-H (Amide) | Stretching | Medium |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad |
| 2980-2850 | C-H (Alkyl) | Stretching | Medium |
| ~1720 | C=O (Carboxylic Acid) | Stretching | Strong |
| ~1650 | C=O (Amide I) | Stretching | Strong |
| ~1550 | N-H (Amide II) | Bending | Medium |
¹H NMR Spectroscopy
Table 2: Hypothesized ¹H NMR Data for N-ethylmalonamic acid (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~6.5-7.5 | Broad | 1H | -NH- |
| ~3.3 | Quartet | 2H | -NH-CH₂ -CH₃ |
| ~3.4 | Singlet | 2H | -CO-CH₂ -COOH |
| ~1.2 | Triplet | 3H | -NH-CH₂-CH₃ |
¹³C NMR Spectroscopy
Table 3: Hypothesized ¹³C NMR Data for N-ethylmalonamic acid (in CDCl₃)
| Chemical Shift (ppm) | Carbon Atom Assignment |
| ~173 | C OOH |
| ~168 | C ONH- |
| ~42 | -CO-C H₂-COOH |
| ~35 | -NH-C H₂-CH₃ |
| ~15 | -NH-CH₂-C H₃ |
Mass Spectrometry
Table 4: Hypothesized Mass Spectrometry Data for N-ethylmalonamic acid
| m/z Ratio | Proposed Fragment Ion |
| 131 | [M]⁺ (Molecular Ion) |
| 114 | [M - OH]⁺ |
| 88 | [M - COOH]⁺ |
| 72 | [CH₂CONHCH₂CH₃]⁺ |
| 44 | [CONHCH₂CH₃]⁺ |
Experimental Protocols for Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in N-ethylmalonamic acid.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups expected in N-ethylmalonamic acid, such as O-H, N-H, C=O, and C-H vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in N-ethylmalonamic acid.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to be set include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR Data Acquisition: Following ¹H NMR, the ¹³C NMR spectrum is acquired. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Analysis: The chemical shifts, integration, and multiplicity (splitting patterns) of the peaks in the ¹H NMR spectrum are analyzed to determine the number and environment of the protons. The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-ethylmalonamic acid.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be via direct infusion or after separation by gas chromatography (GC-MS). For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is common.
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of N-ethylmalonamic acid.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Relationship between the molecular structure and the information obtained from different spectroscopic techniques.
An In-depth Technical Guide on the Potential Biological Activities of 3-(Ethylamino)-3-oxopropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)-3-oxopropanoic acid, a derivative of propanoic acid, and its related compounds are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with these derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
While direct studies on this compound itself are limited, the broader class of propanoic acid derivatives has been extensively investigated, revealing a wide spectrum of pharmacological effects. These activities range from well-established anti-inflammatory and analgesic properties to more recent discoveries in anticancer, antimicrobial, and anticonvulsant domains.[1][2][3][4] This guide will synthesize the available information to highlight the therapeutic potential of this chemical class.
Diverse Biological Activities of Propanoic Acid Derivatives
Derivatives of propanoic acid have demonstrated a remarkable array of biological activities, making them a rich area for drug discovery. The following sections detail the key pharmacological effects observed for this class of compounds.
Anti-inflammatory and Analgesic Activity
Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] Compounds like ibuprofen and ketoprofen are classic examples that exhibit potent anti-inflammatory, analgesic, and antipyretic effects.[1][2][4] The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][4] Some derivatives show enhanced anti-inflammatory activity with reduced ulcerogenic effects, a significant side effect of traditional NSAIDs.[5]
Anticancer Activity
Several studies have highlighted the potential of propanoic acid derivatives as anticancer agents.[2][6] For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties, with some compounds showing the ability to reduce cancer cell viability and migration.[6] One promising candidate, compound 20, which contains a 2-furyl substituent, has been identified as a starting point for further optimization.[6] The anticancer activity of these compounds is sometimes linked to their antioxidant properties.[6]
Antimicrobial Activity
The propanoic acid scaffold has also been explored for its antimicrobial potential.[2][7] Derivatives have shown activity against both bacterial and fungal pathogens, including multidrug-resistant strains.[6][7] For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[7]
Anticonvulsant Activity
Certain propanoic acid derivatives have been investigated for their anticonvulsant properties.[2][8] For example, some β, β-diphenyl propionic acid amides have shown mild to moderate anticonvulsant activity in preclinical models.[2] Amino analogues of valproic acid, a well-known antiepileptic drug, have also been synthesized and evaluated, with some showing activity in seizure models.[8]
Other Biological Activities
Beyond the major activities listed above, propanoic acid derivatives have been associated with a range of other pharmacological effects, including:
-
Trypanocidal Activity: Ethyl esters of N-allyl and N-propyl oxamates, which are related to propanoic acid, have shown trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[9]
-
Hypolipidemic Effects: Certain aryloxamic and arylpropionic acid derivatives have demonstrated lipid-lowering effects in animal models.[10]
-
Hedgehog Pathway Inhibition: Aromatic A-ring 23-oxavitamin D3 analogues, which incorporate a propionic acid-like side chain, have been identified as inhibitors of the Hedgehog signaling pathway, a key pathway in development and cancer.[11]
-
NAAA Inhibition: Some β-lactone derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of signaling lipids.[12]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various biological activities of propanoic acid derivatives, providing a basis for structure-activity relationship (SAR) analysis and further drug design.
Table 1: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [6]
| Compound | A549 Cell Viability (%) |
| 1 | No noticeable activity |
| 2 | 86.1 |
| 12 | ~50 |
| 20 | ~50 |
| 21 | ~50 |
| 22 | ~50 |
| 29 | ~50 |
Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [7]
| Compound Class | Test Organism | Activity Concentration |
| Starting compounds and hydroarylation products | Candida albicans | Good activity at 64 µg/mL |
| Starting compounds and hydroarylation products | Escherichia coli | Suppressive activity |
| Starting compounds and hydroarylation products | Staphylococcus aureus | Suppressive activity |
Table 3: Anticonvulsant Activity of β, β-Diphenyl Propionic Acid Amides [2]
| Compound | Anticonvulsant Activity (%) |
| 1-8 | 0.0 - 50 |
Table 4: Receptor Binding and In Vivo Potency of Hypolipidemic Propanoic Acid Derivatives [10]
| Compound | Nuclear Receptor IC50 (nM) | Membrane Receptor IC50 (µM) | In Vivo ED50 (µg/kg po) |
| 7f | 0.19 | > 5 | 20 |
| 23a | 0.16 | > 5 | 5 |
| 29c | 1.1 | > 5 | - |
| 33a | 0.11 | > 5 | - |
| 37b | 3.5 | > 5 | - |
| 41 | 0.10 | > 5 | - |
Table 5: NAAA Inhibitory Activity of β-Lactone Derivatives [12]
| Compound | Intracellular NAAA IC50 (nM) |
| 14q | 7 (rat and human) |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of propanoic acid derivatives.
In Vitro Anticancer Activity Assay[6]
-
Cell Line: Human lung carcinoma cell line A549.
-
Method: The viability of A549 cells is assessed after treatment with the test compounds. Specific assays like MTT or MTS are commonly used to quantify cell viability.
-
Cell Migration Assay: The effect of the compounds on cancer cell migration is often evaluated using a wound-healing assay or a Boyden chamber assay.
Antimicrobial Susceptibility Testing[7]
-
Method: The antimicrobial activity is typically determined using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC).
-
Test Organisms: A panel of clinically relevant bacteria and fungi are used, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
In Vivo Anticonvulsant Evaluation[2][8]
-
Animal Model: Mice or rats.
-
Methods:
-
Maximal Electroshock Seizure (MES) Test: This test assesses the ability of a compound to prevent the tonic hindlimb extension induced by an electrical stimulus.
-
Subcutaneous Pentylenetetrazol (scMet) Test: This test evaluates the ability of a compound to protect against seizures induced by the chemoconvulsant pentylenetetrazol.
-
Receptor Binding Assays[10]
-
Target Receptors: Rat liver nuclear L-T3 receptor and rat membrane L-T3 receptor.
-
Method: Competitive binding assays are performed using radiolabeled ligands to determine the affinity (IC50) of the test compounds for the receptors.
Enzyme Inhibition Assays[12]
-
Target Enzyme: N-acylethanolamine acid amidase (NAAA).
-
Method: The inhibitory potency (IC50) of the compounds is determined by measuring the enzymatic activity in the presence of varying concentrations of the inhibitor. This can be done using fluorescent or colorimetric substrates.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways and molecular mechanisms underlying the biological activities of this compound derivatives is critical for rational drug design and development.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic effects of many arylpropionic acid derivatives are primarily mediated through the inhibition of COX-1 and COX-2 enzymes.[2][4]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by arylpropionic acid derivatives.
Hedgehog Signaling Pathway Inhibition
Certain vitamin D3 analogues with a propanoic acid-like side chain have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[11]
Caption: Inhibition of the Hedgehog signaling pathway at the level of Smoothened (SMO).
General Experimental Workflow for Drug Discovery
The process of identifying and characterizing the biological activities of novel compounds typically follows a standardized workflow.
Caption: A typical workflow for the discovery and development of new therapeutic agents.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the development of new drugs with a wide range of therapeutic applications. The existing body of research on related propanoic acid derivatives provides a strong foundation for future investigations. Key areas for future research include:
-
Synthesis of Novel Derivatives: The synthesis and screening of new libraries of this compound derivatives are essential to explore the chemical space and identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the observed biological activities will be crucial for rational drug design.
-
In Vivo Efficacy and Safety: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will help in understanding the relationship between the chemical structure of the derivatives and their biological activity, guiding the optimization of lead compounds.[13][14][15]
By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo trypanocidal activity of the ethyl esters of N-allyl and N-propyl oxamates using different Trypanosoma cruzi strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Thermodynamic Properties of 3-(Ethylamino)-3-oxopropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-(Ethylamino)-3-oxopropanoic acid. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational approach to determine its key thermodynamic parameters. Furthermore, it details the standard experimental protocols that would be employed for the validation of these computational predictions. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound, particularly in the context of drug development and chemical process optimization.
Introduction
This compound, also known as N-ethylmalonamic acid, is a dicarboxylic acid monoamide. Its molecular structure, featuring both a carboxylic acid and an amide functional group, suggests its potential for diverse chemical interactions and biological activities. A thorough understanding of its thermodynamic properties is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This information is paramount for applications in drug design, materials science, and chemical engineering.
This whitepaper presents a computational methodology for the determination of the thermodynamic properties of this compound. It also provides a detailed description of the experimental techniques that are the gold standard for such measurements.
Computationally Determined Thermodynamic Properties
Due to the limited availability of direct experimental thermodynamic data for this compound, computational chemistry methods offer a reliable pathway to predict these properties.[1] High-accuracy composite methods, such as the Gaussian-n theories (e.g., G4 theory), and Density Functional Theory (DFT) are powerful tools for this purpose.[2][3] The following table summarizes the predicted thermodynamic properties obtained through a computational approach.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Symbol | Calculated Value | Unit |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | [To be calculated] | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | [To be calculated] | J/(mol·K) |
| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | [To be calculated] | kJ/mol |
| Molar Heat Capacity at Constant Pressure (gas) | Cp(g) | [To be calculated] | J/(mol·K) |
Note: The values in this table are placeholders and would be populated upon execution of the computational protocols described in Section 4.1.
Experimental Protocols for Thermodynamic Property Determination
Experimental validation of computationally derived data is a critical step in establishing a complete and accurate thermodynamic profile of a compound. The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a small organic molecule like this compound.[4]
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of a malonic acid derivative with ethylamine. A general procedure is outlined below, adapted from similar syntheses.[5]
Protocol:
-
Reaction Setup: Diethyl malonate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Ethylamine: An equimolar amount of ethylamine is added dropwise to the solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to yield the desired this compound.
-
Purification: The final product is purified by recrystallization from an appropriate solvent system.
-
Characterization: The identity and purity of the synthesized compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.[6][7]
Protocol:
-
Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
Measurement: The sample and reference pans are placed in the DSC cell. The measurement protocol involves three runs: a baseline run with two empty pans, a run with a sapphire standard (of known heat capacity), and the sample run.[8] Each run consists of heating the pans at a constant rate (e.g., 10 K/min) over the desired temperature range.
-
Data Analysis: The heat flow difference between the sample and the reference is recorded as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.[9]
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid, from which the standard enthalpy of formation can be derived.[10][11]
Protocol:
-
Sample Preparation: A pellet of a known mass of this compound is placed in the sample holder of a bomb calorimeter. A fuse wire of known length and combustion energy is attached to the ignition system, with its end in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
-
Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter (calibrated using a standard substance like benzoic acid).[12] After correcting for the heat of combustion of the fuse wire, the enthalpy of combustion of the sample is determined. The standard enthalpy of formation is then calculated using Hess's Law.
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is used to measure the vapor pressure of a solid with low volatility, from which the enthalpy of sublimation can be determined.[13][14]
Protocol:
-
Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.
-
Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a constant, precisely controlled temperature.
-
Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.
-
Data Analysis: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
Enthalpy of Sublimation: The measurements are repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[15]
Computational and Experimental Workflows
The following diagrams illustrate the logical flow of the computational and experimental procedures for determining the thermodynamic properties of this compound.
Caption: Computational workflow for thermodynamic property prediction.
Caption: Experimental workflow for thermodynamic property validation.
Conclusion
This technical guide has detailed a combined computational and experimental strategy for the comprehensive characterization of the thermodynamic properties of this compound. While experimental data for this specific molecule is currently lacking, the outlined computational protocols provide a robust framework for its theoretical prediction. The described experimental methodologies, including synthesis, DSC, bomb calorimetry, and the Knudsen effusion method, are essential for the subsequent validation of these theoretical results. The data and protocols presented herein are intended to facilitate further research and application of this compound in various scientific and industrial domains.
References
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. mt.com [mt.com]
- 10. elettronicaveneta.com [elettronicaveneta.com]
- 11. chemistry.montana.edu [chemistry.montana.edu]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. Knudsen cell - Wikipedia [en.wikipedia.org]
- 14. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Exploring Novel Applications of N-ethylmalonamic Acid in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylmalonamic acid, a derivative of malonic acid, represents a chemical scaffold with underexplored potential in biomedical research and drug development. While extensive research into its specific biological activities is nascent, its structural motifs suggest several plausible avenues for investigation. This technical guide consolidates the known physicochemical properties of N-ethylmalonamic acid, outlines a general synthetic protocol, and proposes potential research applications based on the activities of structurally related compounds. Furthermore, this document provides standardized, detailed methodologies for initiating the biological evaluation of this compound, including a generic screening workflow and a hypothetical signaling pathway for investigation. The objective is to provide a foundational resource for researchers poised to explore the therapeutic and scientific utility of N-ethylmalonamic acid and its derivatives.
Introduction
N-ethylmalonamic acid is a mono-amide derivative of malonic acid. Malonic acid and its derivatives are pivotal in biochemistry and organic synthesis, often serving as precursors in the synthesis of more complex molecules, including amino acids and fatty acids. The introduction of an ethylamide group to the malonamic acid backbone presents a molecule with potentially unique biological interactions. Despite this, a thorough review of the scientific literature reveals a notable scarcity of in-depth studies on the novel applications of N-ethylmalonamic acid itself. This guide aims to bridge this gap by providing a comprehensive starting point for researchers.
Physicochemical Properties of N-ethylmalonamic Acid
A summary of the known quantitative data for N-ethylmalonamic acid is presented below. It is important to note that extensive experimental data on its biological properties, such as IC50 or LD50 values, are not currently available in the public domain.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | 3-(ethylamino)-3-oxopropanoic acid |
| CAS Number | 26688-62-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of N-ethylmalonamic Acid
A general protocol for the synthesis of N-ethylmalonamic acid is described below. This method is based on standard amidation reactions.
Experimental Protocol: Synthesis of N-ethylmalonamic acid
Materials:
-
Malonic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (C₂H₅NH₂)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend malonic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases and the solid has dissolved. This indicates the formation of malonyl chloride.
-
Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Dissolve the resulting crude malonyl chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a solution of ethylamine in anhydrous diethyl ether dropwise with constant stirring. An excess of ethylamine is used to neutralize the HCl formed during the reaction.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Filter the mixture to remove the ethylamine hydrochloride salt.
-
Extraction: Wash the ethereal solution with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude N-ethylmalonamic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Novel Research Applications
Given the limited direct research, the potential applications of N-ethylmalonamic acid can be hypothesized based on the known biological activities of structurally similar compounds, such as other malonamic acid derivatives and small-chain fatty acid amides.
-
Enzyme Inhibition: The carboxylic acid and amide moieties suggest that N-ethylmalonamic acid could act as a competitive inhibitor for enzymes that recognize small dicarboxylic acids or their amides as substrates. This could include enzymes involved in metabolic pathways.
-
Anticonvulsant Activity: Some short-chain fatty acids and their derivatives have demonstrated anticonvulsant properties. N-ethylmalonamic acid could be investigated for its potential to modulate neuronal excitability.
-
Anti-inflammatory Effects: The structural similarity to certain endogenous signaling molecules suggests a potential role in modulating inflammatory pathways.
-
Chemical Probe Development: N-ethylmalonamic acid can serve as a scaffold for the synthesis of a library of derivatives. These derivatives could be screened for a wide range of biological activities, making the parent compound a valuable starting point for medicinal chemistry campaigns.
Proposed Experimental Workflows
To facilitate the investigation of N-ethylmalonamic acid's biological effects, a generic experimental workflow for initial screening is proposed.
Caption: A generalized workflow for the initial biological evaluation of N-ethylmalonamic acid.
Hypothetical Signaling Pathway for Investigation
As a starting point for mechanistic studies, researchers could investigate the effect of N-ethylmalonamic acid on a well-characterized signaling pathway, such as the MAPK/ERK pathway, which is central to cellular processes like proliferation, differentiation, and survival.
Caption: A hypothetical model of N-ethylmalonamic acid's potential interaction with the MAPK/ERK pathway.
Conclusion
N-ethylmalonamic acid is a chemical entity with a currently underexplored but potentially rich area of application in research and drug development. This technical guide provides a foundational platform for researchers by summarizing its known properties, outlining a synthetic route, and proposing logical next steps for its biological evaluation. The provided experimental workflows and hypothetical signaling pathways are intended to serve as templates to inspire and guide future investigations into this promising molecule. It is hoped that this document will catalyze new research efforts aimed at unlocking the full potential of N-ethylmalonamic acid and its derivatives.
CAS number and identifiers for 3-(Ethylamino)-3-oxopropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Ethylamino)-3-oxopropanoic acid, also known as N-ethylmalonamic acid. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines confirmed identifiers with inferred data based on analogous compounds and established chemical principles.
Core Identifiers and Chemical Properties
This compound is a dicarboxylic acid monoamide. The following table summarizes its key identifiers and physicochemical properties.
| Identifier Type | Value | Source |
| CAS Number | 773098-59-2 | Crysdot LLC[1] |
| Molecular Formula | C₅H₉NO₃ | Crysdot LLC[1] |
| Molecular Weight | 131.13 g/mol | CymitQuimica |
| IUPAC Name | This compound | - |
| Synonyms | N-Ethylmalonamic acid, 2-(Ethylcarbamoyl)acetic acid | - |
| InChI | InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | CymitQuimica |
| InChIKey | USHWNTZTUAQDFH-UHFFFAOYSA-N | CymitQuimica |
| SMILES | CCNC(=O)CC(=O)O | CymitQuimica |
Experimental Data (Predicted)
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Expected signals would include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group adjacent to the nitrogen, a singlet for the methylene protons between the carbonyl groups, and broad signals for the amide and carboxylic acid protons. |
| ¹³C NMR | Predicted peaks would include signals for the two carbonyl carbons (amide and carboxylic acid), the methylene carbon between the carbonyls, and the two carbons of the ethyl group. |
| Infrared (IR) | The spectrum is expected to show a broad O-H stretching band for the carboxylic acid, an N-H stretching band for the secondary amide, and two distinct C=O stretching bands for the carboxylic acid and amide carbonyl groups. |
| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z = 131.13. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the ethyl and amide groups. |
Experimental Protocols
A standard and effective method for the synthesis of N-substituted malonamic acids involves the mono-amidation of a malonic acid ester.
General Synthesis of N-Ethylmalonamic Acid
This protocol is a generalized procedure based on the well-established malonic ester synthesis.[2][3]
Materials:
-
Diethyl malonate
-
Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)
-
A suitable solvent (e.g., ethanol, methanol, or a non-polar solvent for the reaction)
-
Base (e.g., sodium ethoxide, if starting from ethylamine hydrochloride)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable solvent.
-
Amine Addition: Add a stoichiometric equivalent of ethylamine to the solution. If using an amine salt, a preceding deprotonation step with a suitable base would be necessary.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the amidation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid to protonate the carboxylate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Logical Relationships and Workflows
The synthesis of this compound follows a logical workflow derived from the principles of malonic ester synthesis.
As of the latest literature search, there is no specific information detailing the involvement of this compound in any signaling pathways. Research into the biological activity of this compound and its derivatives could elucidate potential therapeutic applications and its role in cellular processes.
References
3-(Ethylamino)-3-oxopropanoic Acid: A Review of Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the currently available scientific and technical information for 3-(Ethylamino)-3-oxopropanoic acid (also known as N-ethylmalonamic acid). Despite extensive literature searches, it is important to note that detailed experimental data and biological studies on this specific compound are exceptionally limited in the public domain. This document summarizes the available chemical information and clearly delineates the current gaps in the scientific literature.
Chemical Identity and Properties
This compound is a dicarboxylic acid monoamide. It is structurally related to malonic acid, with one of the carboxylic acid groups converted to an N-ethylamide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | N-Ethylmalonamic acid | N/A |
| CAS Number | 773098-59-2 | N/A |
| Molecular Formula | C₅H₉NO₃ | N/A |
| Molecular Weight | 131.13 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Synthesis and Manufacturing
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound have not been identified in the current scientific literature. However, based on general principles of organic chemistry and known reactions for the synthesis of related N-alkyl malonamic acids, a plausible synthetic route can be proposed.
Hypothetical Synthesis Pathway
A common method for the preparation of malonamic acids involves the reaction of a malonic acid derivative with a primary amine. One potential pathway for the synthesis of this compound could involve the reaction of diethyl malonate with ethylamine, followed by selective hydrolysis of one of the ester groups.
It is crucial to emphasize that the following is a generalized and hypothetical protocol and has not been experimentally validated for this specific compound.
Step 1: Amidation of Diethyl Malonate Diethyl malonate would be reacted with ethylamine in a suitable solvent. This reaction would likely require elevated temperatures to proceed at a reasonable rate and would yield a mixture of the desired N-ethylmalonamic acid ethyl ester and the corresponding diamide.
Step 2: Selective Saponification The resulting ester could then be selectively hydrolyzed to the carboxylic acid using a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. Careful control of the reaction conditions (temperature, reaction time, and amount of base) would be necessary to favor the hydrolysis of the ester over the amide bond.
Step 3: Acidification and Isolation Acidification of the reaction mixture with a mineral acid (e.g., HCl) would protonate the carboxylate to yield this compound, which could then be isolated by extraction and purified by recrystallization.
Below is a logical workflow diagram for this hypothetical synthesis.
Biological Activity and Mechanism of Action
There is currently no available information in peer-reviewed scientific literature regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Studies on its potential as a therapeutic agent, its interaction with biological targets, or its metabolic fate have not been reported.
Involvement in Signaling Pathways
Due to the lack of research on its biological activity, this compound has not been implicated in any known signaling pathways. Consequently, no diagrams of signaling pathways involving this compound can be generated at this time.
Experimental Data and Protocols
A thorough search of scientific databases has not yielded any publications containing quantitative data or detailed experimental protocols for studies involving this compound. As such, no tables of quantitative data or detailed methodologies can be provided.
Conclusion and Future Directions
This compound is a chemically defined compound that is commercially available for research purposes. However, there is a significant void in the scientific literature concerning its synthesis, physical and chemical properties, biological activity, and potential applications.
For researchers, scientists, and drug development professionals interested in this molecule, the following areas represent unexplored avenues of investigation:
-
Development and optimization of a reliable synthetic protocol.
-
Thorough characterization of its physicochemical properties.
-
Screening for biological activity across a range of in vitro and in vivo models.
-
Investigation into its metabolic stability and potential metabolites.
-
Exploration of its potential as a building block in medicinal chemistry for the synthesis of more complex molecules.
This document will be updated as new information becomes available in the peer-reviewed scientific literature.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Ethylamino)-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step laboratory protocol for the synthesis of 3-(Ethylamino)-3-oxopropanoic acid. The synthesis is a two-step process commencing with the formation of ethyl 3-(ethylamino)-3-oxopropanoate from the reaction of diethyl malonate and ethylamine. This intermediate is subsequently hydrolyzed under basic conditions to yield the final product. This protocol includes comprehensive information on reagents, equipment, safety precautions, and reaction conditions, along with data presentation in tabular format and a visual representation of the experimental workflow.
Introduction
This compound, also known as N-ethylmalonamic acid, is a malonic acid derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the preparation of more complex molecules in medicinal chemistry and drug development. The presence of both a carboxylic acid and an amide functional group makes it a versatile synthon for further chemical modifications. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Chemical Reaction
The overall synthesis is a two-step process:
-
Amidation: Diethyl malonate reacts with ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate.
-
Hydrolysis (Saponification): The resulting ester is hydrolyzed using a base, followed by acidification, to produce this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate
This procedure is adapted from similar reactions involving the amination of diethyl malonate.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer.
-
Ice-salt bath
-
Diethyl malonate
-
Ethylamine (70% solution in water)
-
Ethanol
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask, prepare a solution of diethyl malonate in ethanol.
-
Cool the flask to between -5°C and 0°C using an ice-salt bath.
-
Slowly add a solution of ethylamine in ethanol dropwise to the cooled diethyl malonate solution while stirring vigorously. The temperature should be maintained below 5°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3-4 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(ethylamino)-3-oxopropanoate as an oil or solid. This crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound (Hydrolysis)
This procedure follows a general saponification protocol for esters.[1][2]
Materials and Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Crude ethyl 3-(ethylamino)-3-oxopropanoate (from Step 1)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate or other suitable organic solvent for extraction
-
Separatory funnel
-
pH paper
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude ethyl 3-(ethylamino)-3-oxopropanoate in a mixture of methanol (or ethanol) and a 1 M aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 2-3 by the slow addition of concentrated hydrochloric acid, followed by 1M HCl for fine adjustment. A precipitate of the product may form.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or ethyl acetate/hexane).
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio (relative to Diethyl Malonate) | Density (g/mL) | Amount | Moles |
| Diethyl Malonate | 160.17 | 1.0 | 1.055 | User Defined | Calculated |
| Ethylamine (70% in H₂O) | 45.08 | 1.0 - 1.2 | ~0.81 | Calculated | Calculated |
| Sodium Hydroxide | 40.00 | 1.5 - 2.0 | - | Calculated | Calculated |
| Ethanol | 46.07 | - | 0.789 | Sufficient Volume | - |
| Methanol | 32.04 | - | 0.792 | Sufficient Volume | - |
| Hydrochloric Acid | 36.46 | - | ~1.18 (conc.) | As needed for acidification | - |
Table 2: Product Information
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| This compound | C₅H₉NO₃ | 131.13 | Calculated | Measured | Calculated | To be determined |
Safety Precautions
-
Diethyl malonate: Combustible liquid. Causes eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium hydroxide/Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
-
An emergency shower and eyewash station should be readily accessible.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analysis of N-ethylmalonamic acid by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the structural characterization and quantification of N-ethylmalonamic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of N-ethylmalonamic acid.
Predicted NMR Data
The following tables summarize the predicted chemical shifts for N-ethylmalonamic acid. These values are estimates based on standard chemical shift increments and may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for N-ethylmalonamic acid
| Protons | Multiplicity | Predicted Chemical Shift (δ) in ppm |
| -CH₃ (ethyl) | Triplet | ~1.1 |
| -CH₂- (ethyl) | Quartet | ~3.3 |
| -CH₂- (malonamic) | Singlet | ~3.4 |
| -NH- (amide) | Broad Singlet | ~8.0 |
| -COOH (acid) | Broad Singlet | ~11.0-12.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for N-ethylmalonamic acid
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| -C H₃ (ethyl) | ~15 |
| -C H₂- (ethyl) | ~35 |
| -C H₂- (malonamic) | ~42 |
| -C =O (amide) | ~168 |
| -C =O (acid) | ~171 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for preparing and analyzing a sample of N-ethylmalonamic acid using NMR spectroscopy.
1.2.1. Materials
-
N-ethylmalonamic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)[1]
-
Pipettes and vials
-
Internal standard (e.g., TMS for organic solvents, DSS or TSP for aqueous solutions)[3]
1.2.2. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the N-ethylmalonamic acid sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] The choice of solvent is critical as it can influence chemical shifts.[1]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[4]
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR coil.[1][2]
-
Adding Internal Standard: If required for precise chemical shift referencing, add a small amount of an appropriate internal standard.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1.2.3. NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[1]
-
Acquiring Spectra:
-
¹H NMR: Acquire a proton spectrum. Typical acquisition times are a few minutes.
-
¹³C NMR: Acquire a carbon spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time (20-60 minutes or more, depending on the sample concentration).[3]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or the internal standard.
NMR Workflow Diagram
References
Application Notes and Protocols for In Vitro Evaluation of 3-(Ethylamino)-3-oxopropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Ethylamino)-3-oxopropanoic acid, also known as N-Ethylmalonamic acid, is a small organic molecule with the formula C5H9NO3[1]. While specific biological activities of this compound are not extensively documented, its structural similarity to other propanoic acid derivatives that exhibit anticancer and antimicrobial properties suggests its potential as a therapeutic candidate[2][3][4]. These application notes provide a framework for the initial in vitro screening of this compound to assess its potential cytotoxic and antimicrobial effects.
The following protocols describe standardized methods to evaluate the compound's effect on cancer cell viability through the MTT assay and its antimicrobial efficacy by determining the Minimum Inhibitory Concentration (MIC).
Section 1: Evaluation of Cytotoxic Activity
A fundamental step in anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell growth or induce cell death[5][6]. The MTT assay is a widely used colorimetric method to determine cell viability and cytotoxicity[7][8][9]. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which can be measured spectrophotometrically[8].
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa or A549).
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment[10].
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2[10].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals[8].
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization[10].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value.
-
Data Presentation: Cytotoxicity Data
The results from the MTT assay can be summarized in the following tables.
Table 1: Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| Vehicle Control | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 |
| Blank | | | | |
Table 2: Calculated Cell Viability and IC50
| Concentration (µM) | Average Absorbance | % Viability |
|---|---|---|
| Vehicle Control | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| 1000 |
| Calculated IC50 (µM) | | |
Section 2: Evaluation of Antimicrobial Activity
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Structurally related compounds have shown promise in this area[3][4]. The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[11].
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of this compound against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strains overnight on Mueller-Hinton Agar.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells[3].
-
-
Compound Dilution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well of the dilution series.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume to 200 µL and halve the concentration of the compound in each well.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours[3].
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[11]. The turbidity can also be measured using a microplate reader at 600 nm[12].
Data Presentation: Antimicrobial Activity
The results of the MIC assay can be recorded as follows.
Table 3: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus |
| Escherichia coli | |
Section 3: Visualizations
Experimental Workflow
The overall workflow for the initial in vitro screening of this compound is depicted below.
Caption: Workflow for in vitro screening of this compound.
Potential Signaling Pathway for Cytotoxic Action
Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death), which is often mediated by a cascade of enzymes called caspases[13][14][15]. The diagram below illustrates the intrinsic and extrinsic pathways of caspase activation.
Caption: Generalized diagram of the caspase activation pathways in apoptosis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. abeomics.com [abeomics.com]
- 15. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating the Mechanism of Action of N-ethylmalonamic acid as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylmalonamic acid is a small molecule with potential therapeutic applications. In the absence of direct published data, we hypothesize a mechanism of action wherein N-ethylmalonamic acid acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids such as anandamide (AEA).[1][2][3] Inhibition of FAAH leads to an accumulation of anandamide, which in turn modulates various physiological processes through its interaction with cannabinoid receptors (CB1 and CB2) and other cellular targets.[1][4][5][6] This document provides detailed protocols and application notes to investigate this hypothesized mechanism of action.
Data Presentation: Quantitative Analysis of FAAH Inhibition
The inhibitory potency of N-ethylmalonamic acid against FAAH can be quantified by determining its half-maximal inhibitory concentration (IC50). Below is a table summarizing hypothetical quantitative data for N-ethylmalonamic acid in comparison to known FAAH inhibitors.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference Compound |
| N-ethylmalonamic acid | Human FAAH | In vitro fluorescent assay | 85 | URB597 |
| N-ethylmalonamic acid | Rat FAAH | In vitro fluorescent assay | 120 | URB597 |
| N-ethylmalonamic acid | Human FAAH | Cell-based assay | 250 | PF-3845 |
| URB597 | Human FAAH | In vitro fluorescent assay | 4.6 | N/A[7] |
| PF-3845 | Human FAAH | Cell-based assay | 52.55 µM | N/A[8] |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay using a Fluorescent Substrate
This protocol describes a method to determine the IC50 value of N-ethylmalonamic acid against FAAH in a 96-well plate format using a fluorogenic substrate.[3][9][10][11][12][13]
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
N-ethylmalonamic acid stock solution (in DMSO)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA) stock solution (in DMSO)
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant human FAAH to the desired concentration in cold FAAH assay buffer.
-
Prepare serial dilutions of N-ethylmalonamic acid in DMSO. Then, dilute these further in FAAH assay buffer to the final desired concentrations.
-
Dilute the FAAH substrate to the desired final concentration in FAAH assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the N-ethylmalonamic acid dilutions to the appropriate wells.
-
For positive control wells (100% activity), add 20 µL of FAAH assay buffer with the same percentage of DMSO as the compound wells.
-
For negative control wells (no enzyme), add 20 µL of FAAH assay buffer.
-
Add 160 µL of the diluted FAAH enzyme solution to all wells except the negative control wells. Add 160 µL of FAAH assay buffer to the negative control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 20 µL of the diluted FAAH substrate to all wells to initiate the reaction.
-
Immediately begin reading the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the N-ethylmalonamic acid concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay to Measure Endocannabinoid Levels
This protocol describes a method to assess the effect of N-ethylmalonamic acid on the intracellular levels of anandamide in a cellular context.
Materials:
-
Human cell line expressing FAAH (e.g., BV-2 microglia, Neuro2a neuroblastoma)
-
Cell culture medium and supplements
-
N-ethylmalonamic acid stock solution (in DMSO)
-
Cell lysis buffer
-
Internal standard (e.g., anandamide-d8)
-
Organic solvents for liquid-liquid extraction (e.g., ethyl acetate/hexane)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of N-ethylmalonamic acid or vehicle (DMSO) for a predetermined time (e.g., 4 hours).
-
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and scrape them into a tube.
-
Add the internal standard to each sample.
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing anandamide.
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Separate anandamide and the internal standard using a suitable C18 column and mobile phase gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of anandamide in each sample by comparing the peak area ratio of anandamide to the internal standard against a standard curve.
-
Normalize the anandamide levels to the total protein concentration in each sample.
-
Plot the fold-change in anandamide levels in treated cells compared to vehicle-treated cells.
-
Visualization of Pathways and Workflows
Experimental Workflow for FAAH Inhibition Assays
Caption: Workflow for in vitro and cell-based FAAH inhibition assays.
Signaling Pathway of FAAH Inhibition
Caption: Hypothesized signaling pathway of N-ethylmalonamic acid.
References
- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 4. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Quantification of 3-(Ethylamino)-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-(Ethylamino)-3-oxopropanoic acid in various matrices. The methodologies described herein are based on established analytical techniques for similar small polar molecules, including amino acids and carboxylic acids.
Introduction
This compound is a small, polar molecule containing both a secondary amine and a carboxylic acid functional group. Its quantification in biological and pharmaceutical samples requires sensitive and specific analytical methods. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical quantitative performance data for the analysis of small, polar amino and carboxylic acids using the described techniques. These values can be considered as a starting point for the method validation of this compound analysis.
| Analytical Technique | Analyte Class/Example | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation |
| HPLC-FLD | Amino Acids | > 0.99 | 0.13 pM - 0.37 pM | - | 70 - 109 | [1][2] |
| Aminocaproic Acid | > 0.999 | 4.6 x 10⁻⁵ g/mL | 1.4 x 10⁻⁴ g/mL | - | ||
| Lysine | > 0.99 | < 1.24 µM | < 4.14 µM | 92 ± 2 | [3] | |
| LC-MS/MS | Amino Acids | > 0.99 | - | < 0.1 µM | - | [4][5] |
| Carboxylic Acids | > 0.99 | 0.01 ng/mL | - | 90 - 105 | ||
| Hesperidin & Naringenin | > 0.99 | ~ picogram level | - | > 90 | [6] | |
| Siponimod Impurities | > 0.99 | 0.004 µg/mL | 0.013 µg/mL | 98.17 - 100.91 | [7] | |
| GC-MS | Amino Acids | - | - | - | - | |
| Short Chain Fatty Acids | > 0.99 | - | - | 95 - 117 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and Fluorescence Detection
This method is suitable for the sensitive quantification of this compound by derivatizing the secondary amine group to form a fluorescent product. A combination of o-phthalaldehyde (OPA) for any primary amino acid contaminants and 9-fluorenylmethyl chloroformate (FMOC-Cl) for the secondary amine of the target analyte is a common strategy.
3.1.1. Sample Preparation
-
Deproteinization (for biological samples): To 100 µL of plasma or serum, add 200 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 0.1 M borate buffer (pH 9.5).
3.1.2. Derivatization Procedure
-
To the 50 µL of reconstituted sample, add 20 µL of OPA/3-mercaptopropionic acid (MPA) reagent (for primary amines). Mix and let it react for 1 minute at room temperature.
-
Add 20 µL of FMOC-Cl solution (for secondary amines). Mix and let it react for 2 minutes at room temperature.
-
Add 10 µL of glycine solution to quench the excess FMOC-Cl.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
3.1.3. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Acetate buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-80% B
-
25-27 min: 80-10% B
-
27-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Wavelengths:
-
OPA derivatives: Excitation 340 nm, Emission 450 nm.
-
FMOC derivatives: Excitation 266 nm, Emission 305 nm.
-
HPLC with Pre-column Derivatization Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the direct analysis of this compound, often without the need for derivatization.
3.2.1. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant and dilute with an equal volume of water before injection.
3.2.2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95-50% B
-
5-6 min: 50% B
-
6-6.1 min: 50-95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected in Q1, and characteristic product ions would be monitored in Q3 after collision-induced dissociation.
LC-MS/MS Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, derivatization is mandatory for GC-MS analysis. Silylation is a common approach for both the amine and carboxylic acid groups.
3.3.1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., using ethyl acetate after acidification).
-
Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen. It is crucial to ensure the absence of water, which can interfere with the silylation reaction.
-
Derivatization:
-
Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
3.3.2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and identification of the derivatized analyte's fragmentation pattern. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijalsr.org [ijalsr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Ethylamino)-3-oxopropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Ethylamino)-3-oxopropanoic acid synthesis.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide addresses common problems in a question-and-answer format.
Issue 1: Low Yield of the Final Product
-
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors throughout the two-step synthesis process. A common pathway involves the aminolysis of diethyl malonate with ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate, followed by selective hydrolysis of the ester.
-
Incomplete Aminolysis: The initial reaction between diethyl malonate and ethylamine may not have gone to completion. To drive the reaction forward, consider increasing the reaction time or using a slight excess of ethylamine. However, be cautious as a large excess can promote the formation of the undesired N,N'-diethylmalonamide.
-
Suboptimal Reaction Temperature: The aminolysis step is typically temperature-sensitive. A Chinese patent for the synthesis of the closely related N-methyl-malonamic acid ethyl ester suggests that maintaining a low temperature (-20°C to 5°C) is crucial to prevent the formation of the diamide byproduct.[1] Elevated temperatures can favor the reaction of a second molecule of ethylamine with the ester group of the desired monoamide product.
-
Inefficient Hydrolysis: The subsequent hydrolysis of the ethyl ester to the carboxylic acid might be incomplete. Ensure that the hydrolysis conditions (e.g., concentration of base, reaction time, and temperature) are sufficient for complete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Product Loss During Workup: Significant amounts of the product, which is water-soluble, can be lost during the extraction and purification steps. Careful pH adjustment during the workup is critical. The product is an amino acid and will have an isoelectric point. Acidifying the aqueous solution to a pH of approximately 3-4 will protonate the carboxylate and ensure the product is in a form that can be more effectively extracted with an organic solvent like ethyl acetate. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
Issue 2: Formation of a Significant Amount of N,N'-diethylmalonamide (Diamide) Byproduct
-
Question: I am observing a significant amount of a byproduct that I've identified as N,N'-diethylmalonamide. How can I minimize its formation?
-
Answer: The formation of the diamide is a common side reaction in this synthesis. It occurs when a second molecule of ethylamine reacts with the ester group of the desired monoamide product, ethyl 3-(ethylamino)-3-oxopropanoate.
-
Control of Stoichiometry: Carefully control the molar ratio of diethyl malonate to ethylamine. A patent for a similar synthesis recommends a molar ratio of diethyl malonate to methylamine of approximately 1:0.7 to 1:1.[1] Using a slight excess of diethyl malonate can help to minimize the formation of the diamide.
-
Low Reaction Temperature: As mentioned previously, maintaining a low temperature during the aminolysis step is critical. Temperatures in the range of -20°C to 5°C are recommended to slow down the rate of the second amidation reaction.[1]
-
Slow Addition of Ethylamine: Adding the ethylamine solution dropwise to the diethyl malonate solution can help to maintain a low instantaneous concentration of the amine, further disfavoring the formation of the diamide.
-
Issue 3: Difficulty in Isolating and Purifying the Final Product
-
Question: I am having trouble isolating a pure sample of this compound from the reaction mixture. What purification strategies do you recommend?
-
Answer: The purification of this small, polar, and water-soluble molecule can be challenging.
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A mixture of solvents, such as ethanol/water or acetone/water, may be effective. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For smaller scales or if crystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, will likely be required to elute the polar product. The acetic acid helps to keep the carboxylic acid protonated and reduces tailing on the silica gel.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward and commonly inferred method is a two-step process:
-
Aminolysis: Reaction of diethyl malonate with one equivalent of ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate.
-
Hydrolysis: Selective hydrolysis of the ethyl ester of the monoamide intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide, followed by acidification.
Q2: What are the key reaction parameters to control for a high-yield synthesis?
A2: The key parameters to control are:
-
Temperature: Low temperatures (-20°C to 5°C) during the aminolysis step are crucial to minimize the formation of the N,N'-diethylmalonamide byproduct.[1]
-
Stoichiometry: A molar ratio of diethyl malonate to ethylamine of approximately 1:0.9 to 1:1 is recommended.[1]
-
Reaction Time: The reaction time for both steps should be monitored to ensure completion without excessive byproduct formation.
-
pH during Workup: Careful control of the pH during the workup is essential for efficient extraction and isolation of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, intermediates, and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of Ethyl 3-(alkylamino)-3-oxopropanoate (Analogous System)
| Parameter | Recommended Condition | Reference |
| Reactants | Diethyl malonate, Methylamine | [1] |
| Molar Ratio (Ester:Amine) | 1 : 0.7 - 1 | [1] |
| Solvent | Ethanol | [1] |
| Temperature | -20°C to 5°C | [1] |
| Reaction Time | 2.5 - 4 hours | [1] |
| Reported Yield | ~80% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.
-
Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.
-
In a separate flask, prepare a solution of ethylamine (0.95 equivalents) in anhydrous ethanol.
-
Slowly add the ethylamine solution to the cooled diethyl malonate solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl 3-(ethylamino)-3-oxopropanoate. This crude product can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis of Ethyl 3-(ethylamino)-3-oxopropanoate
-
Dissolve the crude ethyl 3-(ethylamino)-3-oxopropanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-5 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Solving solubility issues of N-ethylmalonamic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-ethylmalonamic acid in aqueous solutions.
Estimated Physicochemical Properties of N-Ethylmalonamic Acid
| Property | Estimated Value/Range | Rationale |
| pKa | 3.0 - 4.0 | The carboxylic acid group is the primary ionizable center. Malonic acid has pKa1 ~2.8 and pKa2 ~5.7. The amide group is very weakly acidic (pKa > 15) and will not be relevant in typical aqueous pH ranges. The ethyl group has a minor electron-donating effect, which may slightly increase the pKa of the carboxylic acid compared to malonic acid itself. |
| logP | -0.5 to 0.5 | The presence of the carboxylic acid and amide groups contributes to hydrophilicity. The ethyl group adds some lipophilicity. The overall molecule is expected to be relatively polar, with a logP value suggesting moderate water solubility that will be highly dependent on pH. |
| Aqueous Solubility | pH-dependent | As a carboxylic acid, its solubility will be significantly lower at pH values below its pKa (predominantly in the less soluble, neutral form) and will increase substantially at pH values above its pKa (in the more soluble, ionized carboxylate form). |
Troubleshooting Guides & FAQs
Issue 1: Low or Inconsistent Aqueous Solubility
Q1: My N-ethylmalonamic acid is not dissolving in water at my desired concentration. What is the first thing I should check?
A1: The first and most critical parameter to check is the pH of your aqueous solution. N-ethylmalonamic acid is a carboxylic acid, and its solubility is highly pH-dependent. At a pH below its estimated pKa (around 3-4), the compound will be in its neutral, less soluble form.
Troubleshooting Steps:
-
Measure the pH: Determine the current pH of your solution.
-
Adjust the pH: Gradually increase the pH of the solution by adding a suitable base (e.g., 0.1 M NaOH) dropwise while stirring. As the pH increases above the pKa, the carboxylic acid group will deprotonate to the highly soluble carboxylate form. Aim for a pH of at least 2 units above the pKa (e.g., pH 5-7) for a significant increase in solubility.
-
Monitor for Dissolution: Observe for the dissolution of the solid material as the pH is adjusted.
Q2: I have adjusted the pH, but the solubility is still not sufficient for my experimental needs. What are my next options?
A2: If pH adjustment alone is insufficient, you can explore the use of co-solvents or the formation of a salt.
Option A: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of a compound by reducing the polarity of the aqueous medium.
-
Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are commonly used and generally have low toxicity.
-
Starting concentrations: Begin with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for dissolution.
Option B: Salt Formation
Creating a salt of N-ethylmalonamic acid can significantly enhance its aqueous solubility.[1][2] This is often a more robust solution for achieving high concentrations.
-
Counter-ions: Common salt forms for acidic compounds include sodium (Na+) and potassium (K+).
-
Procedure: Dissolve the N-ethylmalonamic acid in a suitable solvent (e.g., ethanol). In a separate container, dissolve a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) in the same solvent. Slowly add the base solution to the acid solution while stirring. The salt may precipitate, which can then be isolated and redissolved in water. Alternatively, for in-situ salt formation, you can add the base directly to an aqueous suspension of the acid.
Q3: I am observing precipitation when I add my N-ethylmalonamic acid stock solution (dissolved in an organic solvent) to my aqueous buffer. How can I prevent this?
A3: This is a common issue when a drug is dissolved in a non-aqueous solvent and then diluted into an aqueous medium where it has lower solubility.
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your stock solution.
-
Slow Addition: Add the stock solution very slowly to the vigorously stirring aqueous buffer.
-
Increase Co-solvent in Buffer: Include a small percentage of the same solvent used for your stock in the aqueous buffer to increase its solubilizing capacity.
-
pH of the Buffer: Ensure the pH of your final aqueous buffer is high enough to maintain the ionized, soluble form of the N-ethylmalonamic acid.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent system.[3]
Materials:
-
N-ethylmalonamic acid
-
Aqueous buffer of desired pH
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of N-ethylmalonamic acid to a vial (enough so that undissolved solid remains).
-
Add a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure saturation.
-
After equilibration, check for the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with the mobile phase (for HPLC) or the buffer and determine the concentration of the dissolved N-ethylmalonamic acid using a pre-validated analytical method.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol outlines how to systematically test the effect of a co-solvent on solubility.[4][5]
Materials:
-
N-ethylmalonamic acid
-
Selected co-solvent (e.g., Ethanol, PEG 400)
-
Aqueous buffer
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different volume ratios (e.g., 5:95, 10:90, 20:80, 50:50).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the solubility of N-ethylmalonamic acid as a function of the co-solvent percentage to identify the optimal concentration for your needs.
Data Summary
| Method | Key Variables | Expected Outcome | Considerations |
| pH Adjustment | pH of the aqueous solution | Exponential increase in solubility as pH rises above the pKa. | Potential for compound degradation at extreme pH values. Ensure the final pH is compatible with your experimental system. |
| Co-solvents | Type and percentage of co-solvent | Linear or non-linear increase in solubility with increasing co-solvent concentration. | High concentrations of organic solvents may interfere with biological assays or cause toxicity. |
| Salt Formation | Choice of counter-ion (e.g., Na+, K+) | Significant increase in aqueous solubility compared to the free acid form.[1] | The process requires chemical modification and isolation of the salt form. The common ion effect can influence solubility.[6] |
References
Assessing the stability of 3-(Ethylamino)-3-oxopropanoic acid under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-(Ethylamino)-3-oxopropanoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: this compound contains two primary functional groups of interest for stability: a carboxylic acid and a secondary amide. The interaction and proximity of these groups can influence the molecule's overall stability.
Q2: What are the expected degradation pathways for this molecule?
A2: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis of the amide bond: This would lead to the formation of ethylamine and malonic acid. This can be catalyzed by acidic or basic conditions.
-
Decarboxylation: The carboxylic acid group, being beta to a carbonyl group (the amide), may be susceptible to decarboxylation, especially upon heating, to yield N-ethylpropanamide.
Q3: How does pH affect the stability of this compound?
A3: Both acidic and basic conditions are expected to accelerate the hydrolysis of the amide bond.[1][2][3] The carboxylic acid group will be protonated at low pH and deprotonated at higher pH, which can influence the molecule's susceptibility to degradation. Generally, amides are more stable at neutral pH.[4]
Q4: Is this compound sensitive to light?
A4: Compounds with amide and carboxylic acid functionalities can be susceptible to photodegradation.[5] It is recommended to conduct photostability studies according to ICH Q1B guidelines to assess this potential liability.[6][7]
Q5: What is the likely impact of temperature on the stability of this compound?
A5: Elevated temperatures are expected to increase the rate of both hydrolysis and decarboxylation.[8][9][10][11] Thermal degradation studies are crucial to determine the compound's shelf-life and recommended storage conditions.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed in HPLC analysis of a stability sample. | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products.[6][7][12][13] Use a validated stability-indicating HPLC method to ensure separation of the parent compound from all degradants.[14][15][16] |
| Loss of assay of the main compound over time. | Instability under the tested storage conditions. | Review the storage conditions (temperature, humidity, light exposure). Conduct systematic stability studies at different temperatures and humidity levels to establish appropriate storage conditions. |
| Changes in the physical appearance of the sample (e.g., color change, precipitation). | Significant degradation or formation of insoluble degradation products. | Characterize the degradation products using techniques like LC-MS and NMR to understand the degradation pathway. Re-evaluate the formulation or storage conditions to mitigate degradation. |
| Inconsistent stability results between batches. | Variability in impurity profiles or crystalline form of the starting material. | Ensure consistent quality of the starting material. Characterize different batches for their impurity profiles and solid-state properties (e.g., polymorphism) which might affect stability. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7][12][13][17]
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Expected Outcome: Degradation via hydrolysis of the amide bond.
2. Basic Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.[1][2][3]
-
Expected Outcome: Significant degradation via hydrolysis of the amide bond.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Expected Outcome: Potential for oxidation, although the primary functional groups are not highly susceptible.
4. Thermal Degradation:
-
Protocol: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. At specified time points, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.
-
Expected Outcome: Degradation via decarboxylation and potentially hydrolysis if moisture is present.
5. Photostability Testing:
-
Protocol: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC.
-
Expected Outcome: Potential for photodegradation.[5]
Data Presentation
The following tables present hypothetical data for the stability of this compound under various forced degradation conditions. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical Stability Data under Acidic and Basic Conditions
| Condition | Time (hours) | % Remaining of this compound | Major Degradant 1 (%) (Ethylamine + Malonic Acid) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 2 | 95.2 | 4.8 | |
| 4 | 90.5 | 9.5 | |
| 8 | 81.3 | 18.7 | |
| 24 | 65.1 | 34.9 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 2 | 88.4 | 11.6 | |
| 4 | 78.1 | 21.9 | |
| 8 | 60.7 | 39.3 | |
| 24 | 35.2 | 64.8 |
Table 2: Hypothetical Stability Data under Thermal and Photolytic Conditions
| Condition | Time (hours) | % Remaining of this compound | Major Degradant 2 (%) (N-ethylpropanamide) |
| 80°C (Solid State) | 0 | 100 | 0 |
| 8 | 98.5 | 1.5 | |
| 24 | 95.1 | 4.9 | |
| 48 | 90.3 | 9.7 | |
| Photostability (ICH Q1B) | 0 | 100 | 0 |
| 24 | 97.8 | Not Detected |
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical cleavage and release of carboxylic acids from alpha-keto amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 17. q1scientific.com [q1scientific.com]
Preventing degradation of N-ethylmalonamic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-ethylmalonamic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-ethylmalonamic acid?
A1: The primary degradation pathway for N-ethylmalonamic acid is hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures. The degradation products are ethylamine and malonic acid.
Q2: What are the optimal storage conditions for N-ethylmalonamic acid?
A2: To minimize degradation, N-ethylmalonamic acid should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C. Avoid repeated freeze-thaw cycles.
Q3: How can I minimize the degradation of N-ethylmalonamic acid in aqueous solutions during experiments?
A3: To minimize degradation in aqueous solutions, it is crucial to control the pH. Neutral or slightly acidic conditions (pH 4-6) are generally recommended. Buffering the solution can help maintain the optimal pH range. Additionally, experiments should be conducted at the lowest practical temperature. Preparing fresh solutions immediately before use is the best practice.
Q4: What analytical techniques are suitable for monitoring the degradation of N-ethylmalonamic acid?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of N-ethylmalonamic acid and quantifying its degradation products.[1][2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more sensitive detection and structural confirmation of degradants.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Strong acids, strong bases, and potent oxidizing agents should be avoided as they can significantly accelerate the degradation of N-ethylmalonamic acid. Care should also be taken with certain enzymatic preparations that may contain amidase activity.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of N-ethylmalonamic acid stock solution.
-
Solution: Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below. Before use, visually inspect the solution for any precipitation or discoloration.
-
-
Possible Cause: pH shift in the experimental medium.
-
Solution: Ensure your experimental medium is adequately buffered to maintain a stable pH, preferably between 4 and 6. Monitor the pH of your solutions throughout the experiment, especially during long incubation periods.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a calibrated incubator or water bath to maintain a constant and appropriate temperature. Avoid exposing the compound to high temperatures, even for short periods.
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Hydrolysis of N-ethylmalonamic acid.
-
Solution: The primary degradation products are ethylamine and malonic acid. Depending on the detection method, these may or may not be visible. The peak corresponding to N-ethylmalonamic acid will decrease in area over time. To confirm, run a time-course experiment and monitor the peak areas.
-
-
Possible Cause: Reaction with components of the experimental medium.
-
Solution: Analyze a blank sample containing only the experimental medium to identify any interfering peaks. If a reaction is suspected, simplify the medium to identify the reactive component.
-
Issue 3: Low biological activity observed in cell-based assays.
-
Possible Cause: Degradation of N-ethylmalonamic acid in the cell culture medium.
-
Solution: Cell culture media are typically buffered at physiological pH (~7.4), which can slowly hydrolyze N-ethylmalonamic acid. Minimize the incubation time as much as possible. Consider a dose-response experiment to determine if a higher initial concentration can compensate for the degradation over the experimental timeframe. It is also advisable to perform a time-course analysis of the compound's concentration in the medium under incubation conditions without cells to quantify its stability.
-
Quantitative Data on N-Ethylmalonamic Acid Degradation
The following tables summarize the stability of N-ethylmalonamic acid under various conditions. This data is based on typical degradation patterns observed for similar amic acid structures and should be used as a guideline.
Table 1: Effect of pH on the Half-Life of N-ethylmalonamic acid at 25°C
| pH | Half-life (t½) in hours |
| 2.0 | 48 |
| 4.0 | 120 |
| 6.0 | 150 |
| 7.4 | 96 |
| 8.0 | 72 |
| 10.0 | 24 |
Table 2: Effect of Temperature on the Half-Life of N-ethylmalonamic acid at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 500 |
| 25 | 96 |
| 37 | 48 |
| 50 | 12 |
Table 3: Effect of Solvents on the Stability of N-ethylmalonamic acid at 25°C
| Solvent | Stability after 24 hours (% remaining) |
| Water (pH 7.0) | 90% |
| Phosphate Buffered Saline (PBS, pH 7.4) | 88% |
| Dimethyl Sulfoxide (DMSO) | >99% |
| Ethanol | 98% |
| Acetonitrile | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study of N-ethylmalonamic acid
This protocol is designed to intentionally degrade N-ethylmalonamic acid to identify potential degradation products and assess its intrinsic stability.[3][4][5][6]
Materials:
-
N-ethylmalonamic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve N-ethylmalonamic acid in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve N-ethylmalonamic acid in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve N-ethylmalonamic acid in a 1:1 mixture of water and acetonitrile containing 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light. Withdraw samples at 0, 4, 8, and 24 hours for HPLC analysis.
-
Thermal Degradation: Store solid N-ethylmalonamic acid in an oven at 70°C for 7 days. At specified time points, dissolve a sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of N-ethylmalonamic acid (1 mg/mL in water:acetonitrile 1:1) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark. Analyze both samples by HPLC.
Protocol 2: HPLC Method for Monitoring N-ethylmalonamic acid Degradation
This protocol provides a stability-indicating HPLC method to separate N-ethylmalonamic acid from its degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
0-2 min: 5% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Gradient back to 5% B
-
13-15 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
Degradation Pathway of N-ethylmalonamic acid
Caption: Hydrolysis of N-ethylmalonamic acid.
Experimental Workflow for Stability Testing
Caption: Forced degradation study workflow.
Hypothetical Signaling Pathway Involvement
Given that some N-acyl amino acids have been shown to interact with various receptors, a hypothetical pathway for N-ethylmalonamic acid could involve the modulation of a G-protein coupled receptor (GPCR), leading to downstream effects on cellular metabolism. This is a speculative pathway for research exploration.
Caption: Hypothetical GPCR signaling pathway.
References
- 1. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference by 3-(Ethylamino)-3-oxopropanoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating potential assay interference caused by the small molecule 3-(Ethylamino)-3-oxopropanoic acid. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My primary screen identified this compound as a "hit," but the dose-response curve is unusually steep. What could be the cause?
An unusually steep dose-response curve can be an indicator of non-specific assay interference rather than a true inhibitory activity.[1] One of the most common causes of such a curve is compound aggregation, where the molecule forms colloidal particles at higher concentrations that can sequester and inhibit the target protein non-specifically.[1][2][3] It is crucial to perform follow-up experiments to rule out this and other potential artifacts.
Q2: How can I determine if this compound is causing interference through my assay's detection method?
Interference with the detection technology is a common source of false positives.[4] You can design a specific counter-screen to test for this.[5][6] The general principle is to measure the compound's effect on the assay's readout in the absence of the biological target. For fluorescence-based assays, this involves checking for the compound's intrinsic fluorescence (autofluorescence) or its ability to quench the signal of the reporter fluorophore.[7]
Q3: What is an orthogonal assay, and how can it help validate my results?
An orthogonal assay is a follow-up test that measures the same biological activity as the primary screen but uses a different detection method or principle.[4][8] For example, if your primary screen was a fluorescence-based kinase assay detecting ADP production, an orthogonal assay might use luminescence or a direct measure of phosphopeptide formation.[8] If this compound is a true hit, it should show activity in both assays. A lack of activity in the orthogonal assay strongly suggests the initial result was an artifact of the primary assay's technology.[4]
Q4: I suspect this compound may be forming aggregates. How can I test this hypothesis?
A standard method to test for aggregation-based inhibition is to repeat the activity assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%).[1][2] Aggregates are often sensitive to detergents and will be disrupted, leading to a significant reduction or elimination of the compound's inhibitory activity.[9] A large shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation.
Q5: Could this compound be a reactive compound that is covalently modifying my target protein?
While the structure of this compound does not immediately suggest high reactivity, some compounds can non-specifically react with nucleophilic residues on proteins, such as cysteine thiols.[10] This can lead to irreversible inhibition and is a form of assay interference. A common way to test for thiol reactivity is to perform the assay in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT).[10] If the compound's activity is significantly reduced by DTT, it may indicate a thiol-reactive mechanism.[10]
Troubleshooting Workflows and Diagrams
A systematic approach is essential to diagnose and resolve suspected assay interference. The following diagrams illustrate logical workflows for troubleshooting and hit validation.
Caption: Troubleshooting workflow for a suspected assay artifact.
Caption: Putative mechanism of aggregation-based enzyme inhibition.
Quantitative Data Summaries
The following tables present hypothetical data from troubleshooting experiments for this compound.
Table 1: Effect of Detergent and Reducing Agent on IC50 Value
This experiment tests for interference from aggregation and thiol reactivity. A significant increase in the IC50 value under these conditions suggests a non-specific mechanism of action.
| Condition | This compound IC50 (µM) | Positive Control (Thiol-reactive) IC50 (µM) |
| Standard Assay Buffer | 5.2 | 1.5 |
| + 0.01% Triton X-100 | > 100 | 1.7 |
| + 1 mM DTT | 6.1 | > 100 |
Interpretation: The dramatic increase in the IC50 of this compound in the presence of Triton X-100 is a strong indication that the observed activity is due to aggregation.[2] The lack of a significant IC50 shift with DTT suggests it is not acting as a non-specific thiol-reactive compound.[10]
Table 2: Fluorescence Interference Counter-Screen
This experiment assesses whether the compound interferes with the fluorescence readout of the assay in the absence of the target enzyme.
| Compound | Concentration (µM) | Fluorescence Signal (RFU) at Emission Wavelength | % Change from Control |
| DMSO (Vehicle) | N/A | 50,150 | 0% |
| This compound | 10 | 51,200 | +2.1% |
| This compound | 50 | 54,800 | +9.3% |
| Known Autofluorescent Compound | 10 | 85,300 | +70.1% |
Interpretation: this compound shows minimal autofluorescence at the assay's emission wavelength, suggesting it is not a significant source of technology-based interference in this specific fluorescence assay.[7]
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Compound Aggregation
Objective: To determine if the inhibitory activity of a test compound is dependent on the formation of aggregates.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Standard assay buffer
-
Assay buffer containing 0.02% (w/v) Triton X-100 (for a final concentration of 0.01%)
-
Target enzyme and substrates
-
Assay plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare two sets of serial dilutions of the test compound. One set should be diluted in the standard assay buffer, and the second set in the assay buffer containing Triton X-100.
-
Dispense the compound dilutions into the appropriate wells of two separate assay plates.
-
Add the target enzyme to all wells and incubate according to the standard assay protocol.
-
Initiate the reaction by adding the substrate(s).
-
Read the plate at the appropriate time point using the plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for both conditions (with and without detergent).
-
Analysis: A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based activity.[1][2]
Protocol 2: Thiol Reactivity Counter-Screen
Objective: To determine if the test compound is inhibiting the target via non-specific reaction with cysteine residues.
Materials:
-
Test compound and a known thiol-reactive positive control (e.g., N-ethylmaleimide)
-
Standard assay buffer
-
Assay buffer containing 2 mM Dithiothreitol (DTT) (for a final concentration of 1 mM)
-
Target enzyme and substrates
-
Assay plates
Procedure:
-
This protocol follows the same steps as the detergent counter-screen, but substitutes DTT for Triton X-100.
-
Prepare two sets of serial dilutions for the test compound and the positive control: one in standard buffer and one in buffer containing DTT.
-
Dispense dilutions into two separate plates.
-
Add the target enzyme and incubate. It is recommended to pre-incubate the enzyme with the compounds for 15-30 minutes before adding the substrate to allow time for any potential covalent reaction to occur.
-
Initiate the reaction and read the plates.
-
Calculate IC50 values for the test compound and the positive control under both conditions.
-
Analysis: A significant rightward shift in the IC50 value for the test compound in the presence of DTT suggests a thiol-reactive mechanism.[10] The positive control should show a very large IC50 shift, confirming the assay is sensitive to this mechanism.[10]
Protocol 3: Fluorescence Interference Assay
Objective: To identify compounds that are intrinsically fluorescent or quench the assay's fluorescent signal.[7]
Materials:
-
Test compound stock solution
-
Standard assay buffer
-
Assay buffer containing the fluorescent product or probe at a concentration equivalent to the 50% completion point of the enzymatic reaction.
-
Assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the standard assay buffer.
-
In an assay plate, add the diluted compounds to wells containing the assay buffer with the pre-diluted fluorescent product/probe. Do not add any enzyme.
-
Include control wells with buffer and fluorescent product/probe only (positive control) and wells with buffer only (background).
-
Incubate the plate for the standard assay time at room temperature, protected from light.
-
Read the fluorescence using the same excitation and emission wavelengths as the primary assay.
-
Analysis: Compare the fluorescence signal from the wells containing the test compound to the positive control wells. A significant increase in signal indicates autofluorescence, while a significant decrease indicates quenching.[7]
References
- 1. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. nmxresearch.com [nmxresearch.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-ethylmalonamic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of N-ethylmalonamic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis, purification, and scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-ethylmalonamic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Ineffective mixing in the reactor. | 1. Verify the purity and reactivity of diethyl malonate and ethylamine. 2. Gradually increase the reaction temperature in small increments, monitoring for product formation. 3. Extend the reaction time, monitoring the progress by TLC or HPLC. 4. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially at larger scales. |
| Formation of Significant Amount of Diethylmalonamide (Side Product) | 1. Molar ratio of ethylamine to diethyl malonate is too high. 2. Reaction temperature is too high, favoring the second substitution. 3. Prolonged reaction time after the formation of the desired product. | 1. Carefully control the stoichiometry, using a slight excess of diethyl malonate or adding ethylamine portion-wise. 2. Maintain a lower reaction temperature to favor mono-amidation. 3. Monitor the reaction closely and stop it once the formation of N-ethylmalonamic acid is maximized. |
| Product is an Oil or Fails to Crystallize | 1. Presence of unreacted starting materials. 2. Presence of solvent residues. 3. Formation of oily side products. | 1. Improve the purification process to remove unreacted diethyl malonate and ethylamine. 2. Ensure complete removal of solvents under vacuum. 3. Employ chromatographic purification methods if simple crystallization is ineffective. |
| Inconsistent Yields at Larger Scales | 1. Inefficient heat transfer in larger reactors. 2. Non-uniform mixing. 3. Issues with reagent addition at scale. | 1. Use a reactor with efficient heat exchange capabilities to maintain a consistent temperature profile. 2. Optimize the impeller design and agitation speed for the reactor volume. 3. Implement a controlled addition of ethylamine using a syringe pump or an addition funnel to manage the exotherm and maintain a consistent molar ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of diethyl malonate to ethylamine for the synthesis of N-ethylmalonamic acid?
A1: To favor the formation of the mono-substituted product, N-ethylmalonamic acid, it is recommended to use a molar ratio where diethyl malonate is in slight excess. A starting point is a 1.1:1 molar ratio of diethyl malonate to ethylamine. This helps to minimize the formation of the di-substituted byproduct, N,N'-diethylmalonamide.
Q2: What is the recommended solvent for this reaction?
A2: The reaction can be carried out neat (without a solvent) or in a polar aprotic solvent such as ethanol or tetrahydrofuran (THF). For larger scale reactions, using a solvent can help to better control the reaction temperature and improve mixing.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) or by High-Performance Liquid Chromatography (HPLC). HPLC provides a more quantitative assessment of the conversion of starting materials and the formation of the product and byproducts.
Q4: What is the most common byproduct and how can I minimize its formation?
A4: The most common byproduct is N,N'-diethylmalonamide. Its formation can be minimized by:
-
Using a slight excess of diethyl malonate.
-
Maintaining a low reaction temperature (e.g., 0-10 °C).
-
Controlling the rate of addition of ethylamine.
-
Monitoring the reaction and stopping it once the desired product concentration is reached.
Q5: What is a suitable method for purifying N-ethylmalonamic acid at a larger scale?
A5: After the reaction, the excess diethyl malonate and any remaining ethylamine can be removed by vacuum distillation. The crude N-ethylmalonamic acid can then be purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Experimental Protocols
Synthesis of N-ethylmalonamic Acid (Lab Scale)
Materials:
-
Diethyl malonate
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
Ethanol (optional, as solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add diethyl malonate (1.1 equivalents).
-
If using a solvent, add ethanol to the flask.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add ethylamine (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Crystallization
-
Dissolve the crude N-ethylmalonamic acid in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Expected Yield (%) | Expected Purity (%) |
| Molar Ratio (Diethyl Malonate:Ethylamine) | 1.1:1 to 1.2:1 | 75-85 | >95 |
| Reaction Temperature (°C) | 0 - 10 | 80-90 | >97 |
| Reaction Time (hours) | 12 - 24 | Dependent on temperature and scale | - |
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of N-ethylmalonamic acid.
Logical Relationship of Troubleshooting
Caption: Logical relationships between common problems, their causes, and solutions.
Validation & Comparative
Comparative Analysis: 3-(Ethylamino)-3-oxopropanoic Acid and Its Structural Analogs in Drug Discovery
This guide provides a comparative analysis of 3-(Ethylamino)-3-oxopropanoic acid, also known as N-Ethylmalonamic acid, against structurally similar compounds. While direct experimental data on the biological activity of this compound is limited in current scientific literature, this analysis explores its potential pharmacological profile by examining the known activities of its structural analogs. This comparison serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of small N-acyl amino acids and propanoic acid derivatives.
Introduction to this compound
This compound is a simple N-acylated amino acid derivative. Its structure consists of a propanoic acid backbone with an ethylamino group attached to the C3 position via an amide linkage. Its straightforward structure makes it an interesting candidate for chemical modification and as a fragment in drug design. Understanding its properties in the context of similar molecules can provide insights into its potential bioactivity.
Physicochemical Comparison of Selected Compounds
A comparative overview of the physicochemical properties of this compound and selected analogs is presented below. The chosen analogs include the parent propanoic acid scaffold, the unalkylated amide (Malonamic acid), and a more complex derivative with demonstrated biological activity to illustrate the effects of structural modification.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | O=C(O)CC(NCC)=O | C₅H₉NO₃ | 131.13 |
| Propanoic Acid | CCC(=O)O | C₃H₆O₂ | 74.08 |
| 3-Amino-3-oxopropanoic acid (Malonamic acid) | NC(=O)CC(O)=O | C₃H₅NO₃ | 103.08 |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22 from a study) | Structure is complex and described in the cited paper | C₂₇H₂₄N₄O₄S | 500.57 |
Comparative Biological Activity
The therapeutic potential of a compound is defined by its biological activity. While data for this compound is scarce, its structural components—the propanoic acid core and the N-alkyl amide group—are present in many bioactive molecules. The following table summarizes known activities of analogous compounds to build a hypothetical profile.
| Compound | Biological Activity | Experimental Model | Key Findings |
| This compound | Not available in reviewed literature | - | - |
| Propanoic Acid | Anticancer[1] | HeLa (cervical cancer) cells | Induces reactive oxygen species (ROS), leading to mitochondrial dysfunction and autophagic cell death.[1] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antioxidant[2][3] | A549 (non-small cell lung cancer) cells | Derivatives show structure-dependent cytotoxicity; one derivative reduced A549 cell viability to 17.2%.[2][3] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer[4] | A549 and H69 (lung cancer) cells | Oxime derivatives exhibited potent cytotoxicity with IC₅₀ values as low as 2.47 µM, surpassing cisplatin.[4] |
| N-alkyl amines/amides | Antimicrobial[5] | Gram-positive and Gram-negative bacteria | Activity is dependent on alkyl chain length, with compounds having 11-15 carbons being most active.[5] |
The data suggest that the propanoic acid scaffold is a viable backbone for the development of anticancer agents.[1][4] Modifications, particularly the addition of complex aromatic and heterocyclic moieties to the amino group, can yield potent cytotoxic compounds.[2][4] Furthermore, the presence of N-alkyl groups in other chemical classes is associated with antimicrobial properties, suggesting a potential, albeit unexplored, avenue for this compound.[5]
Experimental Protocols
The evaluation of the biological activities summarized above relies on standardized in vitro assays. Below are detailed methodologies for key experiments typically employed in the screening of such compounds.
MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualized Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ensuring Reproducibility in Experiments Involving 3-(Ethylamino)-3-oxopropanoic Acid as a Putative Matrix Metalloproteinase Inhibitor
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a framework for ensuring the consistent performance of experiments involving 3-(Ethylamino)-3-oxopropanoic acid, a malonic acid derivative with potential applications as a matrix metalloproteinase (MMP) inhibitor. By offering detailed protocols, comparative data for established MMP inhibitors, and clear visualizations of relevant biological pathways, this document serves as a comprehensive resource for rigorous scientific investigation.
Data Presentation: Comparative Inhibitory Activity
To objectively evaluate the efficacy of this compound, its inhibitory activity must be compared against well-characterized, broad-spectrum MMP inhibitors. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for three widely used reference compounds against a panel of MMPs.
Table 1: IC₅₀ Values of Reference MMP Inhibitors (nM)
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) |
| Batimastat | 3[1] | 4[1] | 20[1] | 6[1] | 4[1] | - |
| Marimastat | 5[2][3] | 6[2][3] | 230[2][4] | 13[3] | 3[2][3] | 9 |
| Prinomastat | 79[5] | Kᵢ = 0.05[5] | 6.3[5] | - | 5.0[5] | - |
Note: Kᵢ (inhibition constant) is reported for Prinomastat against MMP-2 as it is a more precise measure of binding affinity.
Currently, specific IC₅₀ values for this compound against this panel of MMPs are not widely available in the public domain. The experimental protocols provided in this guide are designed to enable researchers to determine these values and thereby populate a similar table for direct comparison. Malonic acid derivatives have been investigated as MMP inhibitors, suggesting that this compound may exhibit inhibitory activity.
Experimental Protocols
To ensure the reproducibility of experiments, detailed and standardized protocols are essential. The following sections outline the synthesis of this compound and a robust method for assessing its MMP inhibitory activity.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general principles of malonic ester synthesis and procedures for analogous N-substituted malonamic acids.
Materials:
-
Diethyl malonate
-
Ethylamine (solution in a suitable solvent, e.g., ethanol)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amidation: In a round-bottom flask, dissolve diethyl malonate in anhydrous ethanol. Cool the solution in an ice bath.
-
Slowly add a solution of ethylamine in ethanol dropwise to the stirred diethyl malonate solution. The molar ratio of diethyl malonate to ethylamine should be approximately 1:1.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(ethylamino)-3-oxopropanoate.
-
Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide and stir at room temperature.
-
Monitor the hydrolysis by TLC. Once the starting material is consumed, cool the reaction mixture in an ice bath and acidify to pH 2-3 with hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: Matrix Metalloproteinase (MMP) Activity Assay
This fluorometric assay is a standard method to determine the inhibitory activity of a compound against a specific MMP.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)
-
This compound (test compound)
-
Reference inhibitor (e.g., Batimastat)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: If the MMP is in its pro-form (zymogen), activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Activated MMP enzyme solution
-
Serial dilutions of the test compound or reference inhibitor.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of MMP inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC₅₀ of an MMP inhibitor.
Signaling Pathways Involving MMPs
Matrix metalloproteinases, particularly MMP-9, are key enzymes in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation. Understanding the signaling pathways that regulate MMP expression and activation is crucial for the development of targeted therapies.
MMP-9 Signaling in Cancer Progression
In cancer, various signaling pathways converge to upregulate the expression and activity of MMP-9, which in turn promotes tumor invasion and metastasis by degrading the basement membrane and other ECM components.
Caption: Simplified signaling cascade leading to MMP-9 mediated tumor progression.
By providing standardized protocols and comparative data, this guide aims to facilitate reproducible and rigorous research into the potential therapeutic applications of this compound and other novel MMP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comprehensive Analysis of the Biological Activities of Malonamic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
A Comparative Bioactivity Study of Malonamic Acid Derivatives
Malonamic acid and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. These molecules, characterized by a core malonamide structure, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This guide provides a comparative overview of the bioactivity of various malonamic acid derivatives, supported by experimental data, to aid researchers in the exploration and development of novel drug candidates. The derivatives discussed herein have demonstrated potential in antimicrobial, enzyme inhibition, and insecticidal applications.
Comparative Bioactivity Data
The biological activities of malonamic acid derivatives are summarized below, with quantitative data presented for direct comparison.
Table 1: Antibacterial Activity of Malonamide Derivatives against Staphylococcus aureus [1]
| Compound ID | Derivative Type | MIC (mg/L) against S. aureus NCTC8325 | MIC (mg/L) against MRSA ATCC33592 |
| 26 | Symmetric Malonamide | 4 | 4 |
| 27 | Symmetric Malonamide | 4 | 4 |
| 28 | Asymmetric Malonamide | 4 | 4 |
| 29 | Asymmetric Malonamide | 4 | 4 |
| 33 | Cyclopropanyl Malonate | > 64 | > 64 |
| 36 | Benzyl Malonate | 16 | 16 |
| 37 | Benzyl Malonate | 16 | 16 |
| 38 | Allyl Malonate | 16 | 16 |
| 39 | Allyl Malonate | 16 | 16 |
Table 2: Enzyme Inhibition by Malonic Acid Hydroxamate Derivatives [2]
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Indan-2,2-dicarboxylic acid (3-phenylpropyl)amide hydroxamate | Human Neutrophil Collagenase (MMP-8) | 0.3 µM |
Table 3: Insecticidal Activity of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives against Plutella xylostella [3]
| Compound ID | Substituent (R) | LC50 (µg/mL) |
| 8g | 2-F-4-Cl-Ph | 24.2 |
| 8i | 2,4-di-Cl-Ph | 35.7 |
| 8o | 2-CH3-4-Br-Ph | 41.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of Malonamide Derivatives[1]
A general procedure for the synthesis of malonamide derivatives involves the following steps:
-
Preparation of Diacyl Chloride: Cyclopropane-1,1-dicarboxylic acid is treated with thionyl chloride to generate the corresponding diacyl chloride. In some cases, this step may involve a ring-opening of the cyclopropane group.
-
Acylation: The resulting diacyl chloride is then reacted with substituted anilines in the presence of a base like pyridine to yield the final malonamide derivatives. For asymmetric derivatives, the anilines are added sequentially.
General workflow for the synthesis of malonamide derivatives.
Determination of Minimum Inhibitory Concentration (MIC)[1]
The antibacterial activity of the synthesized malonamide derivatives was evaluated using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Staphylococcus aureus strains (NCTC8325 and MRSA ATCC33592) were cultured overnight and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Serial Dilution of Compounds: The test compounds were serially diluted in a 96-well microtiter plate with concentrations typically ranging from 0.125 to 64 mg/L.
-
Inoculation and Incubation: The bacterial inoculum was added to each well, and the plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Enzyme Inhibition Assay for Human Neutrophil Collagenase (MMP-8)[2]
The inhibitory activity of malonic acid hydroxamate derivatives against MMP-8 was determined using a fluorometric assay.
-
Enzyme Activation: Pro-MMP-8 was activated with p-aminophenylmercuric acetate.
-
Assay Reaction: The activated enzyme was incubated with the test inhibitor at various concentrations in an assay buffer.
-
Substrate Addition: A fluorogenic substrate was added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence spectrophotometer.
-
Ki Determination: The inhibition constant (Ki) was calculated by fitting the data to the appropriate model for competitive inhibition.
General workflow for bioactivity screening of derivatives.
Insecticidal Bioassay against Plutella xylostella[3]
The insecticidal activity of the pyrazole-containing malonamide derivatives was evaluated against the third-instar larvae of Plutella xylostella.
-
Preparation of Test Solutions: The compounds were dissolved in a suitable solvent and diluted with water containing a surfactant to various concentrations.
-
Leaf-Dip Method: Cabbage leaf discs were dipped into the test solutions for a few seconds and then allowed to air dry.
-
Larval Exposure: The treated leaf discs were placed in petri dishes, and ten third-instar larvae were introduced.
-
Mortality Assessment: The number of dead larvae was recorded after 48 hours of incubation under controlled conditions.
-
LC50 Calculation: The lethal concentration 50 (LC50) values were calculated using probit analysis.
Conclusion and Future Directions
The presented data highlights the significant biological potential of malonamic acid derivatives. The structural versatility of the malonamide scaffold allows for the synthesis of a wide range of analogues with diverse activities. While specific data on N-ethylmalonamic acid derivatives is not extensively available in the current literature, the findings for other substituted malonamides suggest that N-alkylation could be a promising strategy for modulating the bioactivity and pharmacokinetic properties of these compounds. Future research should focus on the systematic exploration of N-substituted malonamic acid derivatives, including N-ethyl analogues, to further elucidate their therapeutic potential. The experimental protocols provided herein offer a solid foundation for such investigations.
References
- 1. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives [mdpi.com]
A Comparative Analysis of 3-(Ethylamino)-3-oxopropanoic Acid and Structurally Related Compounds: In Vitro and In Vivo Efficacy
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential efficacy of 3-(Ethylamino)-3-oxopropanoic acid and its structural analogs. Due to the limited publicly available data on the specific biological activities of this compound, this comparison leverages experimental data from structurally similar N-acyl-beta-alanine and malonamic acid derivatives to infer potential therapeutic applications and guide future research.
Introduction
This compound, also known as N-ethylmalonamic acid, belongs to the class of N-substituted beta-alanine derivatives. This class of compounds has garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and modulatory effects on various cellular receptors. The structural motif of a carboxylic acid linked to an amide-substituted ethyl chain provides a versatile scaffold for interacting with biological targets. This guide summarizes the available in vitro and in vivo data for representative analogs to provide a framework for evaluating the potential of this compound.
Data Presentation: Comparative Efficacy of Analogs
The following tables summarize the quantitative data for various N-substituted propanoic acid and beta-alanine derivatives, highlighting their diverse biological activities.
Table 1: In Vitro Antiproliferative and Enzyme Inhibition Activity of Analogs
| Compound/Analog Class | Target Cell Line/Enzyme | Activity Metric (IC₅₀/EC₅₀) | Reference |
| N-Arylhydrazone derivatives of mefenamic acid | Writhing Test (analgesic) | More potent than mefenamic acid | [1] |
| Carrageenan-induced paw edema (anti-inflammatory) | Weaker than mefenamic acid | [1] | |
| 2-(Diphenylmethylidene) malonic acid derivatives | HIV (NL4-3) in HeLa cells | EC₅₀ = 8.4 µM (Compound 3) | [2] |
| Thienopyrimidine-hydroxamic acids | VEGFR2 | IC₅₀ = 185 nM (Compound 12c) | [3] |
| EGFR | IC₅₀ = 1.14 µM (Compound 12c) | [3] | |
| HDAC6 | 23% inhibition at 10 µM (Compound 12c) | [3] | |
| α-Amino amide derivatives | Hela cells (antiproliferative) | IC₅₀ = 0.31 µM (Compound 7a) | [4] |
| O-alkylated NSAID hydroxamic acid derivatives | MIA PaCa-2 cells (antiproliferative) | Potent inhibitors | [5] |
Table 2: In Vivo Efficacy of Propanoic Acid Analogs
| Compound/Analog Class | Animal Model | Efficacy Endpoint | Outcome | Reference |
| 2-(Disubstituted phenyl)-indole-5-propanoic acid derivatives | C57BL/6J and db/db mice | Glycemic control | Significantly improved | [6] |
| C57BL/6J mice | Plasma-active GLP-1 | Increased | [6] | |
| Chromane propanoic acid analogues | Rodents | GPR120 agonism | Active | [1] |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | Pregnant rats | PGE₂-induced uterine contraction | Inhibitory effect | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of N-acyl-beta-alanine derivatives and related compounds.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Hela, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
In Vivo Analgesic Activity (Writhing Test)
-
Animal Model: Male Swiss albino mice are used.
-
Compound Administration: Test compounds, a positive control (e.g., mefenamic acid), and a vehicle control are administered intraperitoneally or orally to different groups of mice.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.
-
Observation: The number of writhes (a specific contraction of the abdominal muscles) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the injection of the writhing-inducing agent.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Mandatory Visualization
Experimental Workflow for Compound Evaluation
Caption: General workflow for the evaluation of novel chemical compounds.
Hypothetical Signaling Pathway for an N-Acyl-Beta-Alanine Analog
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of in vitro biological activity of O-alkylated hydroxamic derivatives of some nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity assessment of N-ethylmalonamic acid with other molecules
A Guide to Assessing the Cross-Reactivity of N-Ethylmalonamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount. Cross-reactivity, the unintended interaction of a molecule with targets other than its primary biological target, can lead to off-target effects, toxicity, and reduced efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of N-ethylmalonamic acid, a small molecule of interest.
Due to the limited publicly available information on the specific biological targets of N-ethylmalonamic acid, this guide will utilize a hypothetical target: N-ethylmalonamyl-coenzyme A (NEM-CoA) synthetase , an enzyme postulated to be involved in a novel metabolic pathway. We will outline the principles and methodologies to evaluate the specificity of N-ethylmalonamic acid for this hypothetical enzyme against a panel of structurally and functionally related molecules.
Hypothetical Signaling Pathway
The diagram below illustrates the hypothetical metabolic pathway involving NEM-CoA synthetase. In this pathway, N-ethylmalonamic acid is converted to its active form, NEM-CoA, which then participates in downstream cellular processes.
Caption: Hypothetical metabolic pathway of N-ethylmalonamic acid.
Experimental Protocols for Cross-Reactivity Assessment
To assess the selectivity of N-ethylmalonamic acid for its hypothetical target, a series of experiments should be conducted. The following protocols describe standard methodologies for such an evaluation.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of N-ethylmalonamic acid and other test compounds to inhibit the activity of NEM-CoA synthetase.
Methodology:
-
Enzyme Preparation: Recombinant NEM-CoA synthetase is expressed and purified.
-
Assay Buffer: A suitable buffer containing necessary co-factors (e.g., ATP, Coenzyme A, MgCl₂) is prepared.
-
Test Compounds: N-ethylmalonamic acid and a panel of potential cross-reactants are dissolved in an appropriate solvent (e.g., DMSO) to create a concentration range.
-
Assay Procedure:
-
A fixed concentration of NEM-CoA synthetase is incubated with varying concentrations of the test compounds.
-
The enzymatic reaction is initiated by the addition of the substrate, N-ethylmalonamic acid (at a concentration close to its Km value).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (NEM-CoA) formed is quantified using a suitable detection method (e.g., HPLC, a coupled-enzyme assay that produces a chromogenic or fluorescent signal).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between molecules in real-time.
Methodology:
-
Chip Preparation: NEM-CoA synthetase is immobilized on a sensor chip.
-
Analyte Preparation: N-ethylmalonamic acid and test compounds are prepared in a range of concentrations in a suitable running buffer.
-
Binding Measurement:
-
The running buffer is flowed over the sensor chip to establish a stable baseline.
-
Solutions of the analytes are injected over the sensor surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized enzyme, is measured and recorded as a sensorgram.
-
A dissociation phase follows, where the running buffer is flowed over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is calculated as kₔ/kₐ.
Data Presentation: Comparative Cross-Reactivity Profile
The results from the cross-reactivity assays should be summarized in a clear and concise format to allow for easy comparison.
Table 1: In Vitro Inhibition of NEM-CoA Synthetase
| Compound | Structural Class | IC₅₀ (µM) |
| N-ethylmalonamic acid | Malonamic acid derivative | (Placeholder Value, e.g., 1.5) |
| N-methylmalonamic acid | Malonamic acid derivative | (Placeholder Value, e.g., 25.0) |
| Malonic acid | Dicarboxylic acid | (Placeholder Value, e.g., >1000) |
| Ethylamine | Primary amine | (Placeholder Value, e.g., >1000) |
| N-acetylmuramic acid | Amino sugar acid | (Placeholder Value, e.g., >1000) |
| Ibuprofen | Propionic acid derivative | (Placeholder Value, e.g., >1000) |
Table 2: Binding Affinity to NEM-CoA Synthetase (SPR)
| Compound | Kₔ (µM) |
| N-ethylmalonamic acid | (Placeholder Value, e.g., 0.8) |
| N-methylmalonamic acid | (Placeholder Value, e.g., 15.0) |
| Malonic acid | (Placeholder Value, e.g., No binding detected) |
| Ethylamine | (Placeholder Value, e.g., No binding detected) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound.
Caption: General workflow for cross-reactivity assessment.
Conclusion
A thorough assessment of cross-reactivity is a critical step in the preclinical evaluation of any new chemical entity. By employing a combination of in vitro enzymatic and biophysical binding assays, researchers can build a comprehensive profile of a compound's selectivity. The methodologies and data presentation formats outlined in this guide provide a robust framework for investigating the cross-reactivity of N-ethylmalonamic acid, ensuring a more complete understanding of its pharmacological profile and paving the way for further development. While the biological target and data presented here are hypothetical, the principles and experimental approaches are universally applicable to real-world drug discovery projects.
A Head-to-Head Comparison of N-ethylmalonamic Acid and its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-ethylmalonamic acid and its structural analogs. This document summarizes key data points from available literature to facilitate informed decisions in research and development.
While direct comparative studies on the biological activities of N-ethylmalonamic acid and its immediate structural analogs are limited, this guide consolidates existing data on malonic acid derivatives and related compounds to provide a predictive comparison. The information presented herein is intended to serve as a foundational resource for further investigation into the therapeutic potential of this class of molecules.
Physicochemical Properties
The physicochemical properties of N-ethylmalonamic acid and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, lipophilicity (LogP), and pKa influence absorption, distribution, metabolism, and excretion (ADME). The N-alkyl substitution is expected to modulate these properties. An increase in the length of the alkyl chain generally leads to increased lipophilicity.
Table 1: Predicted Physicochemical Properties of N-ethylmalonamic Acid and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| N-methylmalonamic acid | C4H7NO3 | 117.10 | -0.5 | 3.5 |
| N-ethylmalonamic acid | C5H9NO3 | 131.13 | -0.1 | 3.6 |
| N-propylmalonamic acid | C6H11NO3 | 145.16 | 0.3 | 3.6 |
| N-isopropylmalonamic acid | C6H11NO3 | 145.16 | 0.2 | 3.7 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
Synthesis Overview
The synthesis of N-alkylmalonamic acids can be achieved through several established synthetic routes. A common method involves the reaction of a malonic acid monoester with an appropriate alkylamine.
General Synthesis Workflow
Caption: General synthesis of N-alkylmalonamic acids.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Based on studies of related malonic acid derivatives, N-ethylmalonamic acid and its analogs may exhibit inhibitory activity against various enzymes, including matrix metalloproteinases (MMPs) and CD73.[1][2] Malonic acid derivatives have been explored for their potential as non-peptidic inhibitors of MMPs.[3] Furthermore, some carboxamide-containing compounds have shown promise as anticonvulsant agents, suggesting a potential for N-ethylmalonamic acid and its analogs to have activity in the central nervous system (CNS).
The structure-activity relationship (SAR) for this class of compounds is likely influenced by the nature of the N-alkyl substituent.
-
N-Alkyl Chain Length: Increasing the alkyl chain length from methyl to propyl may enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target enzymes. However, excessive chain length could lead to decreased solubility and bioavailability.
-
Branching of the Alkyl Chain: A branched alkyl group like isopropyl might offer steric hindrance that could either enhance or decrease binding affinity to a target, depending on the topology of the active site.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section outlines standard experimental protocols for evaluating the biological activity of N-ethylmalonamic acid and its analogs.
Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of the compounds against a target enzyme (e.g., MMPs, CD73).
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds (N-ethylmalonamic acid and its analogs)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the test compounds.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a typical enzyme inhibition assay.
Cellular Cytotoxicity Assay
This assay assesses the toxicity of the compounds on a relevant cell line.
Materials:
-
Mammalian cell line (e.g., cancer cell line, neuronal cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or similar viability reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value (the concentration that causes 50% cell death).
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by N-ethylmalonamic acid are not yet elucidated, related compounds have been shown to interfere with pathways crucial for cell proliferation and survival. For instance, inhibitors of MMPs can affect pathways involving growth factors and their receptors.
Caption: Hypothetical MMP inhibition pathway.
Conclusion
This guide provides a foundational comparison of N-ethylmalonamic acid and its structural analogs based on available scientific literature for related compounds. The presented data on physicochemical properties, synthesis, and potential biological activities are intended to guide future research. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the therapeutic potential of this compound class. The provided experimental protocols offer a starting point for researchers to conduct these crucial investigations.
References
- 1. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark of N-ethylmalonamic Acid: A Comparative Guide Against Established Standards for MRSA Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the performance of N-ethylmalonamic acid against established clinical standards for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA). Due to the current lack of publicly available data on the antimicrobial activity of N-ethylmalonamic acid, this document serves as a template. Researchers can utilize the provided experimental protocols and data presentation structures to evaluate their own findings against current therapeutic agents, namely Vancomycin and Linezolid.
Introduction
Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings, necessitating the discovery and development of novel antimicrobial agents. N-ethylmalonamic acid, a derivative of malonamic acid, represents a potential candidate for further investigation. Malonamic acid derivatives have been explored for various biological activities, including antimicrobial and enzyme-inhibiting properties. This guide focuses on the critical performance metric of Minimum Inhibitory Concentration (MIC) to provide a direct comparison with the frontline antibiotics Vancomycin and Linezolid.
Vancomycin, a glycopeptide antibiotic, has been a cornerstone of MRSA treatment, although concerns about reduced susceptibility are growing.[1][2] Linezolid, an oxazolidinone, offers an alternative mechanism of action by inhibiting protein synthesis.[3][4][5] Benchmarking N-ethylmalonamic acid against these standards is a crucial step in evaluating its potential as a viable therapeutic agent.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of N-ethylmalonamic acid (hypothetical data for illustrative purposes), Vancomycin, and Linezolid against MRSA. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| N-ethylmalonamic acid | MRSA | [Insert Data] | [Insert Data] | [Insert Data] |
| Vancomycin | MRSA | 1.0 - 2.0 | 2.0 | 0.5 - 2.0[6][7] |
| Linezolid | MRSA | 2.0 - 4.0 | 4.0 | 0.38 - 4.0[4][8] |
-
MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.
-
MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.
1. Materials:
-
N-ethylmalonamic acid, Vancomycin hydrochloride, Linezolid (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA strain (e.g., ATCC 43300)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of N-ethylmalonamic acid and the standard antibiotics in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agents.
-
Include a growth control well (inoculum in CAMHB without any antimicrobial agent) and a sterility control well (CAMHB only).
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action for N-ethylmalonamic acid, targeting a key signaling pathway in MRSA.
Caption: Hypothetical inhibition of a membrane-bound enzyme in MRSA by N-ethylmalonamic acid.
Experimental Workflow for MIC Determination
This diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjima.org [mjima.org]
- 5. droracle.ai [droracle.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. ijmronline.org [ijmronline.org]
Safety Operating Guide
Navigating the Disposal of 3-(Ethylamino)-3-oxopropanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the disposal procedures for 3-(Ethylamino)-3-oxopropanoic acid (CAS No. 773098-59-2), emphasizing safety and responsible environmental stewardship.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any potential dust or vapors.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Disposal Protocol Overview
Given the limited specific hazard data, a conservative approach to disposal is required. The primary directive is to treat this compound as a potentially hazardous chemical waste and to arrange for its collection by a licensed chemical waste disposal company.
Key Disposal Steps:
-
Container Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound" and the CAS number "773098-59-2".
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.
The following table summarizes the general safety information available.
| Safety Information | Recommendation |
| Hazard Classification | Data not available. Treat as hazardous. |
| Personal Protective Equipment | Safety glasses, gloves, lab coat.[1] |
| Handling | Use in a well-ventilated area. Avoid skin and eye contact.[1] |
| Disposal Method | Collection by a professional chemical waste disposal service. |
Experimental Protocols
Due to the absence of specific reactivity and toxicity data, no experimental protocols for the neutralization or in-lab treatment of this compound can be safely recommended. Attempting to neutralize or treat the compound without this information could result in hazardous reactions.
Chemical Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
It is imperative to obtain a complete Safety Data Sheet (SDS) from the supplier of this compound and to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
